molecular formula C10H12N2O B186738 (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one CAS No. 123367-25-9

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one

Cat. No.: B186738
CAS No.: 123367-25-9
M. Wt: 176.21 g/mol
InChI Key: BWERGHWJEBQNQV-SOFGYWHQSA-N
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Description

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is an organic compound with a unique structure that includes a dimethylamino group, a pyridinyl group, and a propenone moiety

Scientific Research Applications

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one typically involves the condensation of 2-acetylpyridine with dimethylamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the (E)-isomer. The reaction can be represented as follows:

2-Acetylpyridine+DimethylamineBaseThis compound\text{2-Acetylpyridine} + \text{Dimethylamine} \xrightarrow{\text{Base}} \text{this compound} 2-Acetylpyridine+DimethylamineBase​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the propenone moiety to a propanol derivative.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of propanol derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one
  • (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
  • (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-ol

Uniqueness

(E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-pyridin-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-12(2)8-6-10(13)9-5-3-4-7-11-9/h3-8H,1-2H3/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWERGHWJEBQNQV-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214157
Record name (2E)-3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123367-25-9, 66521-54-8
Record name (2E)-3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123367-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2E)-3-(Dimethylamino)-1-(2-pyridinyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylamino)-1-(2-pyridyl)-2-propen-1-0ne
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the coordination mode of (E)-3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one in the studied gadolinium complex?

A1: The research paper describes the crystal structure of a gadolinium complex containing this compound as a ligand []. The study reveals that the ligand coordinates to the gadolinium ion (Gd3+) in a bidentate fashion. This means that two atoms from the ligand, specifically the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, directly bond to the Gd3+ ion []. This coordination mode, along with the binding of three nitrate anions, results in a ten-coordinate Gd3+ ion within a distorted bicapped square-antiprismatic geometry [].

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